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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and other heterocyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
Scientific Research Applications
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one serves as a building block for synthesizing complex organic molecules. Studies indicate that it exhibits a variety of biological activities and has been studied for its potential in influencing various cellular pathways through interactions with specific enzymes and receptors.
Antimicrobial Activity
Research suggests that derivatives of indole compounds exhibit promising antibacterial and antifungal activities. One study tested the compound 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride against various bacterial strains, showing significant inhibition.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The indole structure is frequently associated with anticancer properties. Studies have demonstrated that compounds similar to 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A related study highlighted a series of indole derivatives that showed significant activity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The potential mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Emerging evidence suggests that indole derivatives can exhibit neuroprotective effects. Compounds in this class have been shown to interact with neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases. Specifically, they may act as GABAergic agents, which could be beneficial in conditions like epilepsy and anxiety disorders.
Case Studies
- Study on Antimicrobial Efficacy: A study confirmed the efficacy of indole derivatives against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Cancer Cell Line Testing: In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer activity.
- Neuroprotective Assessment: An investigation into the neuroprotective effects of related indole compounds revealed their ability to inhibit oxidative stress-induced neuronal cell death, pointing towards their potential use in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-6,7-dihydroferroceno[a]quinolizin-4-one: This compound shares a similar indole structure but includes a ferrocene moiety, which imparts unique properties.
3-amino-6,11-dioxo-6,11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid: Another related compound with potential biological activities.
Uniqueness
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both amino and dimethylamino groups.
Biological Activity
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one, also known as its dihydrochloride salt, is a synthetic organic compound belonging to the indole derivative class. Its unique structural features, including an amino group at the third position and a dimethylamino group at the sixth position of the indole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- Structure : The compound features a bicyclic structure with an indole ring fused with a carbonyl group.
Biological Activities
Research indicates that this compound dihydrochloride exhibits significant biological activities, including:
- Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. Its antioxidant properties may play a crucial role in mitigating neurodegenerative conditions.
- Antiproliferative Activity : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cellular pathways that regulate cell cycle progression and apoptosis.
- Anti-inflammatory Properties : Preliminary research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
The precise mechanisms by which this compound exerts its biological effects involve interactions with specific enzymes and receptors. Notably:
- Enzyme Interaction : The compound has shown binding affinity to various enzymes involved in metabolic pathways. For instance, it has been associated with inhibition of lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis .
- Receptor Modulation : Interaction studies indicate that this compound may modulate the activity of specific receptors related to neurotransmission and inflammatory processes.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Structural Analogues
Several compounds share structural similarities with this compound, which may provide insights into its biological activity:
Compound Name | Structural Feature |
---|---|
3-amino-6-methoxy-2,3-dihydro-1H-indol-2-one | Contains a methoxy group instead of dimethylamino |
3-amino-6-hydroxy-2,3-dihydro-1H-indol-2-one | Contains a hydroxy group instead of dimethylamino |
3-amino-6-ethylamino-2,3-dihydro-1H-indol-2-one | Contains an ethylamino group instead of dimethylamino |
These analogues help elucidate the structure–activity relationship (SAR) and guide future drug design efforts.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-6-(dimethylamino)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H13N3O/c1-13(2)6-3-4-7-8(5-6)12-10(14)9(7)11/h3-5,9H,11H2,1-2H3,(H,12,14) |
InChI Key |
DGFGYRXCDBUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=O)N2)N |
Origin of Product |
United States |
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